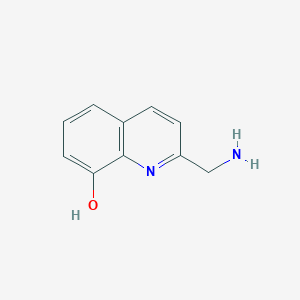

2-(Aminomethyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRNQNYGXBRTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344856 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-81-4 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminomethyl Quinolin 8 Ol and Its Derivatives

Direct Synthesis Strategies

The direct synthesis of aminomethylated quinolin-8-ols is governed by the reactivity of the 8-hydroxyquinoline (B1678124) scaffold. While direct aminomethylation is a common strategy, the position of substitution is a critical consideration.

Modified Mannich Reactions

The Mannich reaction is a cornerstone in the aminomethylation of active hydrogen compounds. In its modified form, a phenol (B47542) or a nitrogen-containing analogue like 8-hydroxyquinoline (oxine) is used as the active hydrogen provider, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine. mdpi.comnih.gov This three-component condensation efficiently forms a C-C bond, replacing an active hydrogen with an aminomethylene group. mdpi.com

However, for the 8-hydroxyquinoline system, electrophilic substitution preferentially occurs at the C-7 position due to the electronic activation by the hydroxyl group. Therefore, the classical Mannich reaction on 8-hydroxyquinoline (8-HQ) overwhelmingly yields 7-aminomethyl derivatives rather than the 2-substituted isomer. acs.org The reaction involves the condensation of 8-HQ, formaldehyde (B43269), and various primary or secondary amines. mdpi.com

Table 1: Examples of 7-Aminomethyl-8-hydroxyquinoline Derivatives Synthesized via Modified Mannich Reaction

| Amine Used | Resulting Compound | Reference |

|---|---|---|

| Piperidine | 7-(Piperidin-1-ylmethyl)quinolin-8-ol | mdpi.com |

| Pyrrolidine | 7-(Pyrrolidin-1-ylmethyl)quinolin-8-ol | acs.org |

| 1-Methylpiperazine | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | acs.org |

Condensation Reactions Involving 8-Hydroxyquinoline Precursors

Due to the regioselectivity of the Mannich reaction, the synthesis of the specific isomer 2-(Aminomethyl)quinolin-8-ol requires a different strategy that builds the functional group from a precursor already at the C-2 position. A documented route involves a multi-step process starting from 2-methyl-quinolin-8-ol. google.com

This pathway includes:

Oxidation: 2-methyl-quinolin-8-ol is oxidized, for instance using selenium dioxide in dioxane, to produce the intermediate 8-hydroxy-quinoline-2-carboxaldehyde. google.com

Oxime Formation: The resulting aldehyde undergoes a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to form 8-hydroxy-quinoline-2-carboxaldehyde oxime. google.com

Reduction: The final step is the reduction of the oxime group to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the target compound, this compound. google.com

Refluxing Protocols with 8-Hydroxyquinoline, Formaldehyde, and Amines

A common experimental setup for the Mannich reaction on 8-hydroxyquinoline involves refluxing the three components in a suitable solvent. mdpi.com For example, a general procedure involves adding formalin (an aqueous solution of formaldehyde) and an amine to an ethanolic solution of 8-hydroxyquinoline. mdpi.com The mixture is then stirred, often for a period at room temperature, before being heated under reflux for several hours to drive the reaction to completion. mdpi.com In other protocols, paraformaldehyde is used as the formaldehyde source, and the reaction is conducted in absolute ethanol, sometimes with a base like triethylamine, under reflux conditions for 12 to 16 hours. rsc.org These refluxing protocols are highly effective for producing a wide range of 7-substituted aminomethyl derivatives. mdpi.com

Betti Reaction Adaptations

The Betti reaction is a specific variation of the Mannich reaction where an aldehyde (often aromatic), an amine (typically a primary aromatic amine), and a phenol or naphthol condense to form an aminobenzylphenol derivative. bas.bgmdpi.com When applied to 8-hydroxyquinoline, this reaction also proceeds with substitution at the C-7 position. bas.bgacs.org

The reaction involves a three-component condensation of 8-hydroxyquinoline, an aldehyde (e.g., benzaldehyde (B42025) or substituted benzaldehydes), and an amine in a solvent like ethanol. bas.bg The mixture is typically stirred at room temperature or under reflux to yield the corresponding 7-substituted Betti base. bas.bgacs.org This method allows for the introduction of greater structural diversity at the methylene (B1212753) bridge connecting the amine to the quinoline (B57606) core. bas.bg

Synthesis of Chemically Modified Derivatives and Analogues

Modifying the parent compound or its close analogues can enhance specific properties. A key strategy is the formation of salts to improve physicochemical characteristics.

Preparation of Salts for Enhanced Bioavailability and Activity

The formation of salts is a widely used technique in medicinal chemistry to improve the aqueous solubility and, consequently, the bioavailability of a parent compound. mdpi.comsciforum.net For basic compounds like aminomethyl-quinolines, this is achieved by reacting them with an acid to form an acid-addition salt.

Research on the closely related compound 2-aminoquinolin-8-ol (B17170) demonstrates this principle effectively. mdpi.comsciforum.net Acidic salts of 2-aminoquinolin-8-ol were synthesized by reacting it with a selection of mono- and dicarboxylic acids. The resulting salts exhibited significantly improved water solubility compared to the parent molecule. For instance, while the solubility of 2-aminoquinolin-8-ol was reported as 0.2 g/L, its prepared salts showed solubilities of around 2 g/L, a tenfold increase. mdpi.com

Table 2: Acids Used for the Synthesis of 2-Aminoquinolin-8-ol Salts

| Acid Used for Salt Formation | Resulting Salt | Observed Solubility Improvement | Reference |

|---|---|---|---|

| Oxalic acid | 2-Aminoquinolin-8-ol oxalate | Significantly increased vs. parent | mdpi.comsciforum.net |

| Pyrazine-2,3-dicarboxylic acid | 2-Aminoquinolin-8-ol pyrazine-2,3-dicarboxylate | Significantly increased vs. parent | mdpi.comsciforum.net |

| Chelidonic acid | 2-Aminoquinolin-8-ol chelidonate | Significantly increased vs. parent | mdpi.comsciforum.net |

| Quinaldic acid | 2-Aminoquinolin-8-ol quinaldate | Significantly increased vs. parent | mdpi.comsciforum.net |

| Kynurenic acid | 2-Aminoquinolin-8-ol kynurenate | Significantly increased vs. parent | mdpi.comsciforum.net |

This strategy of salt formation is directly applicable to this compound to enhance its pharmaceutical properties.

Functionalization at Specific Ring Positions

The biological activity and chemical characteristics of the 8-hydroxyquinoline (8-OHQ) scaffold can be significantly modulated by introducing various functional groups at different positions on the quinoline ring. nih.gov The aminomethyl group at the C2 position and the hydroxyl group at the C8 position serve as key handles for further modifications, but direct substitution on the ring is also a common strategy.

| Position | Type of Functionalization | Example Substituent | Purpose/Effect | Reference |

| C2 | Amide Substitution | Anilide groups | Increases lipophilicity and antiviral activity. | nih.gov |

| C5 | Halogenation | Bromo (-Br) | Modifies electronic properties and lipophilicity. | nih.govacs.org |

| C7 | Aminoalkylation | Pyrrolidin-1-ylmethyl | Mannich reaction site for introducing tertiary amines. | nih.govacs.org |

| C8 | Masking Hydroxyl Group | Ester linkage | Prodrug design to improve CNS penetration. | google.com |

This table is interactive. Click on the headers to sort.

Derivatization for Conjugation and Prodrug Design

The inherent chemical functionalities of this compound—specifically the primary amine and the phenolic hydroxyl group—make it an ideal candidate for derivatization. These modifications are often aimed at creating conjugates or prodrugs to improve the molecule's pharmacokinetic or pharmacodynamic profile. researchgate.netinnpharmacotherapy.com

A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug. researchgate.net This strategy is employed to overcome limitations such as poor solubility, instability, or lack of site-selective delivery. researchgate.netcentralasianstudies.org For 8-hydroxyquinoline derivatives, a common prodrug strategy involves masking the 8-hydroxy moiety with an ester linkage. This can enhance penetration of the blood-brain barrier, with subsequent cleavage by esterases in the central nervous system to release the active compound. google.com Another approach is the introduction of glucoconjugates, which has been suggested as a strategy to increase anticancer activity against certain cell lines. nih.gov

The process involves covalently linking the drug to a "promoiety," which is a carrier molecule that is typically inert and non-toxic. researchgate.netinnpharmacotherapy.com The selection of the promoiety and the linking chemistry is critical to ensure that the active drug is released at the desired site and rate. innpharmacotherapy.com

For conjugation, the aminomethyl group can be reacted with various cross-linking agents to attach the molecule to larger entities like proteins or polymers. This is particularly relevant for creating targeted therapeutic agents or diagnostic tools. google.com

Regioselective Synthesis Approaches

Regioselectivity, or the control of the position of chemical bond formation, is crucial in the synthesis of quinoline derivatives to ensure the desired isomer is produced. Different synthetic methods provide access to specific substitution patterns on the quinoline ring.

The synthesis of quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer reactions, each favoring the formation of different isomers based on the chosen precursors. mdpi.com For instance, the Friedländer reaction synthesizes 2- and 3-substituted quinolines from a 2-aminobenzaldehyde (B1207257) and a carbonyl compound. mdpi.com

More modern methods have been developed to enhance regioselectivity. A cross-metathesis approach has been established to synthesize N-(quinoline-8-yl) alkenyl amides, providing access to internal alkene products that are otherwise difficult to prepare. nih.gov Specific routes have also been designed for the regioselective synthesis of potential non-quinonoid prodrugs of related compounds, highlighting the ability to control substitution patterns through multi-step synthetic pathways involving intermediates like boronic acids. mdpi.com The Mannich reaction, while commonly used for functionalizing the 8-OHQ core, is highly regioselective, typically leading to substitution at the C7 position. nih.govacs.org

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of quinoline derivatives. These approaches offer environmentally friendly alternatives to traditional methods.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency. For related ferrocenyl-quinoline derivatives, microwave-assisted reactions have been shown to provide excellent yields in short timeframes (10-15 minutes). researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using water as a green solvent minimizes the use and disposal of volatile organic compounds. researchgate.net

Use of Greener Catalysts and Solvents: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), can serve as both a solvent and a catalyst, significantly reducing reaction times from hours to minutes.

| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Method | Reference |

| Heating | Conventional reflux (12 hours) | Microwave irradiation (45 minutes) | Reduced reaction time, energy efficiency. | |

| Solvent | Absolute ethanol | Ionic liquids or water | Reduced use of volatile organic compounds, potential for catalyst/solvent recycling. | researchgate.net |

| Catalysis | Standard acid/base catalysts | Dual-purpose ionic liquids | Increased efficiency, simplified reaction setup. |

This table is interactive. Click on the headers to sort.

The adoption of these protocols not only makes the synthesis more sustainable but can also lead to higher yields and purity without compromising the final product.

Spectroscopic and Advanced Structural Characterization of 2 Aminomethyl Quinolin 8 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for defining the carbon-hydrogen framework of 2-(Aminomethyl)quinolin-8-ol. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of the molecule can be assembled.

¹H NMR Studies for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals corresponding to the protons of the quinoline (B57606) core and the aminomethyl substituent. In a typical solvent like DMSO-d₆, the aromatic protons of the quinoline ring resonate in the downfield region, generally between 6.0 and 9.5 ppm, due to the deshielding effects of the aromatic system. pdx.edu

Specific assignments for this compound show distinct chemical shifts. For example, the proton at the H-5 position appears as a doublet at approximately 8.45 ppm, while the H-3 proton is observed as a doublet around 7.92 ppm. The methylene (B1212753) protons (-CH₂) of the aminomethyl group are typically found further upfield, presenting as a singlet at about 4.10 ppm, confirming the presence of this key functional group. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding. pdx.edu

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-5 | 8.45 | d (doublet) | 8.4 | |

| H-3 | 7.92 | d (doublet) | 8.0 | |

| -CH₂- (aminomethyl) | 4.10 | s (singlet) | N/A |

¹³C NMR Investigations for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The much larger range of chemical shifts in ¹³C NMR allows for the clear resolution of individual carbon atoms, making it highly sensitive to the electronic environment of each carbon. nih.gov

For this compound, the ¹³C NMR spectrum reveals distinct signals for each of the ten carbon atoms. The carbon of the aminomethyl group (-CH₂NH₂) is typically observed in the aliphatic region of the spectrum. For the related 5-aminomethyl-8-hydroxyquinoline, this carbon appears around 50.24 ppm. jmaterenvironsci.com The carbons of the quinoline ring resonate at lower fields, generally between 110 and 155 ppm. Carbons bonded to heteroatoms, such as C8 (attached to the hydroxyl group) and C2 and C8a (adjacent to the ring nitrogen), show characteristic shifts influenced by the electronegativity and electronic effects of these atoms.

Table 2: Representative ¹³C NMR Chemical Shifts for Aminomethyl-Substituted Hydroxyquinolines

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| quinoline-CH₂-NH₂ | 50.24 | jmaterenvironsci.com |

| CH-quinoline | 110.4 - 139.3 | jmaterenvironsci.com |

| C-quinoline (quaternary) | 121.4 - 148.1 | jmaterenvironsci.com |

Advanced NMR Techniques for Structural Elucidation

While 1D NMR spectra provide foundational data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous structural confirmation. researchgate.netnumberanalytics.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the coupled protons within the quinoline ring system, allowing for sequential assignment of the aromatic protons.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹JCH). An HSQC spectrum of the title compound would link each aromatic proton signal to its corresponding carbon signal, and the methylene proton signal to the aminomethyl carbon signal. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular framework by identifying longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). numberanalytics.com For instance, the methylene protons (-CH₂) would show a correlation to the C2 carbon of the quinoline ring, confirming the point of attachment of the aminomethyl group. Similarly, correlations from aromatic protons to various quaternary carbons would solidify the assignment of the entire ring structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering complementary information to NMR studies.

Vibrational Analysis by IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands confirm its structure. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. sphinxsai.com A key stretching vibration for the C=N bond within the quinoline ring is observed around 1620 cm⁻¹. Additional bands in the 1450-1600 cm⁻¹ range correspond to C=C aromatic stretching vibrations, while bands related to C-N and C-O stretching are found in the fingerprint region (typically 1000-1300 cm⁻¹). jmaterenvironsci.com When the compound forms metal complexes, shifts in the positions of these bands, particularly the O-H and C=N vibrations, provide direct evidence of coordination to the metal center. sphinxsai.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H / N-H stretch | ~3350 - 3450 | jmaterenvironsci.com |

| C=N stretch (quinoline) | ~1620 | |

| C=C stretch (aromatic) | ~1460 - 1500 | jmaterenvironsci.com |

| C-N stretch | ~1270 | jmaterenvironsci.com |

Electronic Transitions and Absorbance Properties via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The spectrum is characterized by the wavelengths of maximum absorbance (λmax), which correspond to π→π* and n→π* transitions in conjugated systems like quinoline.

The UV-Vis spectrum of this compound is dominated by absorptions arising from the quinoline chromophore. The formation of metal complexes with this ligand typically leads to significant changes in the UV-Vis spectrum. researchgate.net The chelation of a metal ion alters the electronic structure of the ligand, resulting in shifts of the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts). researchgate.net This phenomenon is widely used in spectrophotometric titrations to study the stoichiometry and stability of the metal complexes formed and to determine the acid dissociation constants (pKa) of the ligand under varying pH conditions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the study of this compound and its derivatives, mass spectrometry provides crucial information for confirming their identity.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation of the quinoline core is a key aspect of its mass spectrum. Studies on the quinoline radical cation have shown that a primary dissociation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org This fragmentation is a characteristic feature of the quinoline ring system and is instrumental in identifying quinoline-containing compounds. rsc.org

Further research on derivatives, such as 2-(((3-bromophenyl)amino)methyl)quinolin-8-ol, also utilizes mass spectrometry for characterization, confirming the successful synthesis and providing data on the stability of the molecule. researchgate.netresearchgate.net

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 174 | Molecular Ion [M]⁺ |

| 146 | Fragment Ion |

| 145 | Fragment Ion |

Data sourced from PubChem CID 599967 nih.gov

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of a dinuclear zinc(II) complex with a pentadentate ligand incorporating a quinolin-8-olato moiety demonstrates the versatile coordinating ability of the quinoline nitrogen and the phenolate (B1203915) oxygen. iucr.orgnih.gov In this complex, one zinc atom adopts a tetrahedral geometry, while the other is in a distorted trigonal-bipyramidal environment. iucr.orgnih.gov The quinolin-8-olato group can act as a chelating agent to a single metal center or as a bridging ligand between two metal ions. nih.gov

In another example, the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol reveals an almost planar quinolinol moiety and the formation of intramolecular hydrogen bonds. researchgate.net The arrangement of molecules in the crystal lattice is stabilized by intermolecular interactions such as C—H···O and C—H···Cl hydrogen bonds, as well as π–π stacking interactions. iucr.orgresearchgate.net

Table 2: Representative Crystallographic Data for a Quinolin-8-ol Derivative Complex

| Parameter | 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3170 (5) |

| b (Å) | 11.5993 (7) |

| c (Å) | 11.6135 (6) |

| α (°) | 116.8473 (13) |

| β (°) | 105.2809 (13) |

| γ (°) | 92.0110 (17) |

| Volume (ų) | 948.68 (10) |

| Z | 2 |

Data sourced from Kubono et al., 2015 researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is critical for confirming the empirical formula of newly synthesized compounds and for verifying the stoichiometry of metal complexes.

In the study of this compound and its coordination compounds, elemental analysis provides the data necessary to confirm that the desired ligand and complexes have been prepared with the correct elemental composition. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the substance.

For example, in the synthesis and characterization of metal chelates of ligands derived from 5-amino-8-hydroxyquinoline (an isomer of the parent amine of this compound), elemental analysis is routinely used to establish the metal-to-ligand ratio, which is often found to be 1:2. derpharmachemica.comsphinxsai.comijrpc.com

Table 3: Elemental Analysis Data for a Representative Ligand and its Metal Complexes

| Compound | Molecular Formula | %C (Found/Calcd.) | %H (Found/Calcd.) | %N (Found/Calcd.) | %M (Found/Calcd.) |

|---|---|---|---|---|---|

| Ligand (HL6) | C₂₇H₂₄N₄O₂ | 74.20 / 74.31 | 5.50 / 5.50 | 12.70 / 12.84 | - |

| Cu(II) Complex | C₅₄H₄₆N₈O₄Cu·2H₂O | 66.70 / 66.84 | 5.00 / 5.16 | 11.40 / 11.55 | 6.2 / 6.55 |

| Ni(II) Complex | C₅₄H₄₆N₈O₄Ni·2H₂O | 67.10 / 67.17 | 5.10 / 5.18 | 11.60 / 11.61 | 5.9 / 6.08 |

| Mn(II) Complex | C₅₄H₄₆N₈O₄Mn·2H₂O | 67.30 / 67.43 | 5.10 / 5.20 | 11.50 / 11.66 | 5.5 / 5.72 |

| Co(II) Complex | C₅₄H₄₆N₈O₄Co·2H₂O | 67.00 / 67.16 | 5.00 / 5.18 | 11.40 / 11.61 | 6.0 / 6.11 |

| Zn(II) Complex | C₅₄H₄₆N₈O₄Zn·2H₂O | 66.60 / 66.71 | 5.10 / 5.15 | 11.20 / 11.53 | 6.6 / 6.73 |

Data represents a related ligand system, 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-isopropylphenyl)-3(H)-quinazolin-4-one (HL6), and its complexes, sourced from Vashi et al., 2012 ijrpc.com

Coordination Chemistry and Metal Complexation of 2 Aminomethyl Quinolin 8 Ol

Ligand Properties and Chelation Characteristics

The structure of 2-(aminomethyl)quinolin-8-ol, featuring a quinoline (B57606) core with both a hydroxyl and an aminomethyl substituent, dictates its potent chelating properties.

Identification of Donor Sites (Nitrogen, Oxygen)

This compound functions as a versatile chelating agent, primarily acting as a tridentate ligand. The coordination with metal ions occurs through three specific donor sites:

The nitrogen atom of the quinoline ring. researchgate.netscirp.org

The oxygen atom of the deprotonated hydroxyl group at the 8-position. researchgate.netscirp.org

The nitrogen atom of the aminomethyl group at the 2-position. researchgate.net

This (N,N,O) donor set allows the ligand to form multiple stable chelate rings with a central metal ion. researchgate.netresearchgate.net

Factors Influencing Chelating Ability

Several factors contribute to the strong chelating ability of this compound:

Structural Rigidity and Pre-organization: The quinoline backbone provides a semi-rigid framework that pre-organizes the donor atoms for effective coordination.

pH of the Medium: The coordination is highly dependent on pH. The phenolic hydroxyl group must be deprotonated to act as a donor site, a process that is favored in less acidic conditions. Solution speciation studies show that the type of complex formed can vary significantly with pH. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. derpharmachemica.comsphinxsai.com The resulting complexes are often colored, microcrystalline powders with higher melting points than the free ligand. derpharmachemica.comsphinxsai.com

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Co(II), Mn(II))

This compound and its closely related derivatives readily form stable complexes with a range of divalent transition metal ions. Studies on analogous structures, such as those incorporating a quinazolinone moiety linked to the aminomethyl group, have demonstrated successful complexation with Cu(II), Ni(II), Zn(II), Mn(II), and Co(II). researchgate.netderpharmachemica.comsphinxsai.comijrpc.com Characterization of these complexes is performed using various spectroscopic and analytical techniques, including IR spectroscopy, which confirms the involvement of the nitrogen and oxygen atoms in coordination. derpharmachemica.comsphinxsai.com For instance, a shift in the C=N stretching frequency of the quinoline system in the IR spectra of the metal complexes compared to the free ligand indicates the participation of the ring nitrogen in the complex formation. sphinxsai.com

Determination of Metal-Ligand Stoichiometry

Elemental analysis and conductometric titrations are key methods used to determine the stoichiometry of the metal complexes. For derivatives of this compound with various transition metals, a consistent metal-to-ligand ratio of 1:2 has been established. researchgate.netderpharmachemica.comsphinxsai.comijrpc.com The low molar conductance values of these complexes in solvents like DMF indicate their non-electrolytic and monomeric nature, corresponding to a general formula of [M(L)₂], where M is the divalent metal ion and L is the deprotonated ligand. derpharmachemica.comsphinxsai.comijrpc.com

Table 1: Stoichiometry of Transition Metal Complexes with 8-Hydroxyquinoline-based Ligands This table is based on data for closely related derivatives of this compound.

| Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|

| Cu(II) | 1:2 | researchgate.netderpharmachemica.comsphinxsai.com |

| Ni(II) | 1:2 | researchgate.netderpharmachemica.comsphinxsai.com |

| Co(II) | 1:2 | researchgate.netderpharmachemica.comsphinxsai.com |

| Mn(II) | 1:2 | researchgate.netderpharmachemica.comsphinxsai.com |

| Zn(II) | 1:2 | researchgate.netderpharmachemica.comsphinxsai.com |

Magnetic Properties of Metal Chelates

Magnetic susceptibility measurements at room temperature provide insight into the geometry of the coordination sphere around the metal ion. The magnetic moments of the complexes formed between transition metals and derivatives of this compound suggest specific electronic configurations and geometries.

For example, the magnetic moment for the Mn(II) complex is typically around 5.9 B.M., which is characteristic of a high-spin d⁵ system with five unpaired electrons, suggesting an octahedral geometry. sphinxsai.com The Co(II) complexes exhibit magnetic moments that also support a high-spin configuration in an octahedral environment. sphinxsai.com Ni(II) complexes show magnetic moments consistent with two unpaired electrons in an octahedral field. sphinxsai.com The Cu(II) complexes often have magnetic moments slightly above the spin-only value, indicative of a d⁹ system, which is commonly found in distorted octahedral or square planar geometries due to the Jahn-Teller effect. derpharmachemica.comsphinxsai.com Zn(II) complexes, with a d¹⁰ electronic configuration, are diamagnetic and typically adopt a tetrahedral geometry. researchgate.netderpharmachemica.comsphinxsai.com

Table 2: Magnetic Properties and Proposed Geometries for Metal Complexes of 8-Hydroxyquinoline (B1678124) Derivatives This table is based on data for closely related derivatives of this compound.

| Metal Complex | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|

| Mn(II) Complex | ~5.9 | Octahedral | sphinxsai.com |

| Co(II) Complex | ~5.0-5.2 | Octahedral | sphinxsai.com |

| Ni(II) Complex | ~3.0-3.2 | Octahedral | sphinxsai.com |

| Cu(II) Complex | ~1.8-2.1 | Distorted Octahedral | derpharmachemica.comsphinxsai.com |

| Zn(II) Complex | Diamagnetic | Tetrahedral | derpharmachemica.comsphinxsai.com |

Proposed Geometries of Metal Complexes (e.g., Octahedral, Distorted Octahedral, Tetrahedral)

While specific crystallographic data for metal complexes of the unsubstituted this compound are not widely available in the reviewed literature, the geometries of its complexes can be inferred from studies on closely related derivatives. Research on ligands such as 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(aryl)-3(H)-quinazolin-4-one, which contains the core 8-hydroxyquinoline-aminomethyl structure, provides significant insight. Based on spectral and magnetic data for these related compounds, several geometries are proposed for different metal ions. Current time information in Bangalore, IN.sphinxsai.comderpharmachemica.comresearchgate.net

Octahedral Geometry: For transition metal ions like Co(II), Ni(II), and Mn(II), an octahedral geometry is frequently proposed. sphinxsai.comderpharmachemica.com In a typical 1:2 (metal:ligand) complex, two tridentate ligands would coordinate to the central metal ion, satisfying its coordination number of six. Studies on other quinoline derivatives also support the formation of octahedral complexes with Ni(II) and Co(II). nih.gov Trinuclear Ni(II)-Ln(III)-Ni(II) complexes where the Ni(II) ions are coordinated by three 8-hydroxyquinoline ligands also exhibit a distorted fac-octahedral geometry. nih.govresearchgate.net

Distorted Octahedral Geometry: Copper(II) complexes with related quinolinyl-aminomethyl ligands are often suggested to possess a distorted octahedral geometry. sphinxsai.comderpharmachemica.com This distortion is a common consequence of the Jahn-Teller effect in d⁹ Cu(II) complexes.

Tetrahedral Geometry: For Zn(II), a tetrahedral geometry is commonly suggested. sphinxsai.comderpharmachemica.com This is consistent with the d¹⁰ electronic configuration of Zn(II), which typically favors four-coordinate complexes. Studies of other 8-hydroxyquinoline derivatives with Fe(III) and Cu(II) have also resulted in complexes with tetrahedral geometries. unito.it In a dinuclear zinc(II) complex with a more complex pentadentate ligand containing a quinolin-8-olato moiety, one of the zinc atoms adopts a tetrahedral geometry. iucr.org

It is important to note that these geometries are proposed based on spectroscopic and magnetic studies of derivatives, and definitive structural confirmation for complexes of this compound would require X-ray crystallographic analysis.

Table 1: Proposed Geometries of Metal Complexes with Ligands Structurally Related to this compound

| Metal Ion | Proposed Geometry | Ligand System | Source(s) |

| Co(II) | Octahedral | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-quinazolin-4-one derivative | sphinxsai.comderpharmachemica.com |

| Ni(II) | Octahedral | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-quinazolin-4-one derivative | sphinxsai.comderpharmachemica.com |

| Mn(II) | Octahedral | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-quinazolin-4-one derivative | sphinxsai.comderpharmachemica.com |

| Cu(II) | Distorted Octahedral | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-quinazolin-4-one derivative | sphinxsai.comderpharmachemica.com |

| Zn(II) | Tetrahedral | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-quinazolin-4-one derivative | sphinxsai.comderpharmachemica.com |

| Zn(II) | Tetrahedral / Distorted Trigonal-Bipyramidal | 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol | iucr.org |

Applications of Metal Complexes in Catalysis and Materials Science

The ability of this compound to form stable metal complexes has led to their exploration in various fields, including catalysis and materials science.

Catalytic Activity in Organic Reactions

Metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated significant catalytic activity in a range of organic transformations. While studies focusing specifically on this compound are limited, research on analogous systems highlights their potential.

Ruthenium complexes, in particular, are known for their catalytic prowess. Pincer-type ruthenium complexes featuring a 2-aminomethyl-benzo[h]quinoline ligand, a close structural analogue, have been shown to be highly effective catalysts for both the transfer hydrogenation and direct hydrogenation of aldehydes to primary alcohols. unito.it These reactions proceed with high chemoselectivity and efficiency, achieving quantitative conversion with high substrate-to-catalyst ratios. unito.it Similarly, ruthenium complexes bearing the related 2-(aminomethyl)pyridine ligand are exceptionally active catalysts for the transfer hydrogenation of ketones, achieving remarkably high turnover frequencies. acs.org The catalytic cycle for these reactions often involves the formation of a ruthenium-hydride intermediate. Cobalt complexes have also been explored for the transfer hydrogenation of quinolines, operating through a cooperative mechanism between the metal center and an amido ligand. nih.gov

The catalytic activity extends to oxidation reactions as well. Copper-based complexes of 8-hydroxyquinoline derivatives have been shown to catalyze the oxidation of hydrocarbons and alcohols. researchgate.net

Table 2: Representative Catalytic Reactions Using Complexes of 2-(Aminomethyl)quinoline Analogues

| Catalyst Type | Substrate | Reaction Type | Product | Source |

| Ruthenium-pincer (2-aminomethyl-benzo[h]quinoline) | Aldehydes | Transfer Hydrogenation | Primary Alcohols | unito.it |

| Ruthenium-phosphine (2-(aminomethyl)pyridine) | Ketones | Transfer Hydrogenation | Secondary Alcohols | acs.org |

| Ruthenium-diphosphine (quinolin-8-ol) | Ketones | Transfer Hydrogenation | Secondary Alcohols | nih.gov |

| Cobalt-amido | Quinolines | Transfer Hydrogenation | 1,2-Dihydroquinolines | nih.gov |

| Copper-based (8-hydroxyquinoline derivative) | Hydrocarbons, Alcohols | Oxidation | Oxidized Products | researchgate.net |

Electronic Properties in Organic Electronics (e.g., OLEDs)

Metal complexes of 8-hydroxyquinoline (often abbreviated as "Q" or "oxine") are foundational materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The archetypal complex, tris(8-hydroxyquinolinato)aluminum (AlQ₃), is a benchmark electron-transporting and emissive material. researchgate.netscispace.com

The introduction of an aminomethyl group at the C-2 position of the quinoline ring, as in this compound, is a strategy to tune the electronic and photophysical properties of the resulting metal complexes. Research on 5-aminomethyl-substituted 8-hydroxyquinoline derivatives has shown that their Al(III) complexes are soluble in common organic solvents and exhibit strong green luminescence with high quantum yields. researchgate.net These properties are highly desirable for solution-processed OLED fabrication. The emission wavelength of these complexes can be tuned by the substituents on the quinoline ring. researchgate.net

Complexes of other metals like zinc(II) and tin(IV) with substituted 8-hydroxyquinolines have also been synthesized and investigated for their photoluminescence (PL) and electroluminescence (EL) properties. tandfonline.com The emission color can be shifted by using electron-donating or electron-withdrawing groups on the ligand. tandfonline.com The aminomethyl group, being an electron-donating group, can influence the energy levels of the molecular orbitals, affecting the charge transport and emission characteristics of the device. These complexes are valued for their high thermal stability and excellent electrical properties, making them promising candidates for creating new luminescent materials for high-performance electroluminescent devices. scispace.comresearchgate.net

Table 3: Luminescent Properties of Metal Complexes with Aminomethyl-Substituted 8-Hydroxyquinoline Ligands

| Metal Ion | Ligand | Emission Color | Key Finding | Source |

| Al(III) | 5-aminomethyl-substituted 8-hydroxyquinolines | Green | Soluble, high quantum yield, suitable for OLEDs | researchgate.net |

| Al(III) | 5-(N,N-diethylaminomethyl)-8-hydroxyquinoline | Green (λmax ~538 nm) | Red-shifted emission compared to AlQ₃ | researchgate.net |

| Sn(IV) | 5-chloro-8-hydroxyquinoline | Tunable emission | Emission wavelength tuned by ligand substituents | tandfonline.com |

Role in Metal Extraction and Hydrometallurgy

The inherent chelating ability of the 8-hydroxyquinoline scaffold makes it and its derivatives valuable reagents in separation science, including metal extraction and hydrometallurgy. scispace.com Hydrometallurgy uses aqueous solutions to extract metals from ores, concentrates, and waste materials. Ligands that can selectively bind to specific metal ions are crucial for processes like solvent extraction.

The 8-hydroxyquinoline framework, with its N,O-donor set, forms stable complexes with a wide range of metal ions. The aminomethyl group in this compound can modify the ligand's solubility and selectivity. For instance, a derivative, 7-((dioctylamino)methyl)quinolin-8-ol, has been successfully employed as an extractant for the uptake and removal of the uranyl ion (UO₂²⁺) from aqueous solutions, demonstrating a high sorption capacity. derpharmachemica.com This highlights the potential of aminomethyl-functionalized quinolinols in the hydrometallurgical processing of nuclear materials.

Furthermore, silica (B1680970) gels functionalized with related amino-quinoline structures, such as 8-aminoquinoline (B160924), have been developed as solid-phase extractors for the selective separation and determination of metal ions like Ca(II) from various water and pharmaceutical samples. nih.gov This approach demonstrates the versatility of the quinoline core in creating materials for selective metal ion recovery, a key step in many hydrometallurgical and analytical processes. The ability to covalently bond these ligands to solid supports opens up possibilities for creating reusable extraction columns and sensors.

Table 4: Application of 8-Hydroxyquinoline Derivatives in Metal Extraction

| Ligand/Material | Target Metal Ion(s) | Application | Source |

| 7-((dioctylamino)methyl)quinolin-8-ol | UO₂²⁺ | Liquid-liquid extraction | derpharmachemica.com |

| 8-aminoquinoline functionalized silica gel | Ca(II), Mg(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II) | Solid-phase extraction | nih.gov |

| 8-hydroxyquinoline | General metal ions | Gravimetric analysis, solvent extraction | scispace.com |

Biological and Pharmacological Activities of 2 Aminomethyl Quinolin 8 Ol and Its Derivatives

Antimicrobial Efficacy

Derivatives of the quinolin-8-ol scaffold have demonstrated significant activity against a wide array of microbial pathogens, including bacteria, fungi, and protozoa. This efficacy is often attributed to their ability to chelate metal ions, which are essential for the survival and proliferation of these microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Substituted quinolin-8-ol derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The core structure allows for modifications that can enhance potency and spectrum of activity.

Research into 2-aminoquinolin-8-ol (B17170) has demonstrated moderate antibacterial effects. In a study evaluating its efficiency against several highly resistant bacterial species, 2-aminoquinolin-8-ol showed an average minimum inhibitory concentration (MIC) of 50 mg/L (301 μM) across the tested strains, which included Klebsiella ssp., Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com The synthesis of acidic salts of 2-aminoquinolin-8-ol was found to slightly increase this antibacterial activity. mdpi.com

Derivatives such as 7-(substituted)aminomethyl quinolones have also been synthesized and evaluated. Those with (monoalkyl)aminomethyl substituents at the C-7 position displayed high in vitro activity against Gram-negative organisms, comparable to lomefloxacin (B1199960). nih.gov Conversely, derivatives with a [(substituted)phenyl]aminomethyl side chain at the same position showed good activity against Gram-positive organisms, as potent as lomefloxacin and vancomycin. nih.gov Furthermore, 7-(Aminomethyl)quinolin-8-ol dihydrochloride (B599025) is noted for its antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria. evitachem.com The antibacterial properties of quinolin-8-ol containing compounds are a significant area of research. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of 2-Aminoquinolin-8-ol An interactive table summarizing the antibacterial activity of 2-Aminoquinolin-8-ol against various bacterial strains.

| Bacterial Species | MIC (mg/L) | MIC (µM) | Reference |

|---|---|---|---|

| Average (across 8 strains including Klebsiella ssp., P. aeruginosa, S. aureus) | 50 | 301 | mdpi.com |

Antifungal Activity Against Phytopathogenic Fungi

8-Hydroxyquinoline (B1678124) (HQ) and its derivatives are recognized for their potent antifungal properties, particularly against fungi that cause significant damage to agricultural crops. rsc.org

A series of 8-hydroxyquinoline derivatives were designed and tested against five economically important phytopathogenic fungi: Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.orgrsc.org In vitro assays showed that most of the tested compounds had a remarkable impact on these fungi, with inhibitory activities often better than the commercial fungicide azoxystrobin. rsc.orgrsc.org

One particular derivative, compound 2 (the sodium salt of 8-hydroxyquinoline-5-sulfonic acid), demonstrated the highest potency among all tested compounds. rsc.orgresearchgate.net Another promising compound, 5c (5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-ol), also showed significant activity. rsc.orgresearchgate.net Microscopic observations revealed that these compounds caused mycelial abnormalities in S. sclerotiorum. rsc.orgresearchgate.net

Table 2: Antifungal Efficacy (EC₅₀ in mM) of 8-Hydroxyquinoline Derivative (Compound 2) An interactive table detailing the EC₅₀ values of Compound 2 against various phytopathogenic fungi.

| Fungal Species | EC₅₀ (mM) | Reference |

|---|---|---|

| B. cinerea | 0.0021 | rsc.orgresearchgate.net |

| S. sclerotiorum | 0.0016 | rsc.orgresearchgate.net |

| F. graminearum | 0.0124 | rsc.orgresearchgate.net |

| F. oxysporum | 0.0059 | rsc.org |

| M. oryzae | 0.0120 | rsc.org |

Antileishmanial and Antiprotozoal Potency

The quinoline (B57606) scaffold is a cornerstone in the development of antiparasitic agents. Newly synthesized 8-quinolinamines have been evaluated for their in vitro antileishmanial activity against Leishmania donovani, showing promising results comparable to the standard drug pentamidine. nih.gov The 8-aminoquinoline (B160924) tafenoquine (B11912) has also demonstrated significant in vitro activity against various Leishmania species, including amastigotes in macrophages, with 50% inhibitory concentrations (IC₅₀) ranging from 0.1 to 4.0 μM. nih.gov

Derivatives like 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthrolines, which are quinoline-like analogues, were tested against Leishmania donovani and Trypanosoma brucei brucei. mdpi.com Several of these phenanthroline derivatives were highly active against the promastigote forms of L. donovani, with IC₅₀ values from 2.52 to 4.50 μM. mdpi.com Additionally, 8-nitroquinolin-2(1H)-one derivatives have been identified as new hit compounds displaying both antileishmanial and antitrypanosomal activity with low cytotoxicity. researchgate.net The antiprotozoal activity of compounds containing the quinolin-8-ol scaffold is a recognized characteristic. researchgate.netresearchgate.net

Antiviral Activity (e.g., Anti-HIV)

The quinoline nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral properties. nih.gov Specifically, 8-hydroxyquinoline derivatives have been investigated as potential anti-HIV agents. researchgate.net

One area of focus has been the inhibition of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov Fragment-based drug design has led to the discovery of 8-hydroxyquinolines as novel inhibitors of this crucial protein-protein interaction. nih.gov Compounds such as 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol were found to inhibit viral replication in MT-4 cells with low micromolar 50% effective concentration (EC₅₀) values. nih.gov

Furthermore, a series of 8-hydroxyquinoline-hydrazone derivatives were synthesized and evaluated for their anti-HIV-1 potential. researchgate.net Among these, compound 20u ((E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol) was the most active, with an IC₅₀ of 1.88 μM against the HIV‐1VB59 strain. researchgate.net

Table 3: Anti-HIV Activity of Selected 8-Hydroxyquinoline Derivatives An interactive table showing the anti-HIV activity of specific 8-Hydroxyquinoline derivatives.

| Compound | Activity | Cell/Strain | Value | Reference |

|---|---|---|---|---|

| 5-((p-tolylamino)methyl)quinolin-8-ol | EC₅₀ | MT-4 cells | Low micromolar | nih.gov |

| 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol | EC₅₀ | MT-4 cells | Low micromolar | nih.gov |

| (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol (20u) | IC₅₀ | HIV‐1VB59 | 1.88 µM | researchgate.net |

Antineurodegenerative Potential

The dysregulation of metal ion homeostasis is a key factor in the pathology of several neurodegenerative diseases. tandfonline.com 8-Hydroxyquinoline and its derivatives, with their ability to chelate metal ions, have emerged as promising therapeutic agents in this context. researchgate.netresearchgate.net

Modulation of Metal Imbalance in Neurological Disorders

Metal imbalance is a leading cause of many neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. tandfonline.comresearchgate.netresearchgate.netnih.gov Transition metals such as iron, copper, and zinc are essential for normal brain function, but their dysregulation can lead to oxidative stress and protein aggregation, contributing to neuronal damage. tandfonline.commdpi.com

8-Hydroxyquinoline (8HQ) is a small, planar, and lipophilic molecule that can readily cross cell membranes and chelate metal ions. researchgate.netresearchgate.net This metal chelating ability allows 8HQ derivatives to restore metal balance and mitigate the neurotoxicity associated with metal-protein interactions. tandfonline.comresearchgate.net For instance, in Alzheimer's disease, an imbalance of metal ions is linked to the aggregation of β-amyloid plaques. mdpi.com The chelation of these metals by 8HQ derivatives can interfere with this process. researchgate.net

Derivatives of 8HQ have been specifically designed to target metal-induced neurotoxicity. For example, compounds like HLA-20 (5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol) and M30 (5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol) are potent antineurodegenerative agents. researchgate.netresearchgate.net These molecules often combine the metal-chelating properties of the 8-hydroxyquinoline scaffold with other functional groups to provide neuroprotective effects. researchgate.net

Influence on Misfolded Protein Production and Aggregation

The accumulation of misfolded protein aggregates is a key pathological feature in a number of neurodegenerative diseases. nih.govthermofisher.com Derivatives of 8-hydroxyquinoline (8HQ), including 2-(Aminomethyl)quinolin-8-ol, have demonstrated a capacity to interfere with the aggregation of these proteins, a process central to diseases like Alzheimer's. The mechanism of action is often linked to the chelation of metal ions that are known to promote protein misfolding and aggregation. nih.gov

Studies have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The chelation of metal ions, such as copper and zinc, by these compounds can prevent these ions from participating in the processes that lead to Aβ toxicity. Furthermore, by chelating zinc that has accumulated in misfolded proteins, these derivatives may help to reverse the resistance of these proteins to degradation by the proteasome. nih.gov

A series of multitargeted 8-hydroxyquinoline derivatives have been designed and synthesized, with many exhibiting significant inhibitory effects against the self-induced aggregation of Aβ1-42. nih.gov For instance, the derivative known as 5b not only inhibits self-induced Aβ1-42 aggregation but also the aggregation induced by copper and zinc ions. nih.gov This highlights the crucial role of the 8-hydroxyquinoline scaffold in modulating the behavior of amyloidogenic proteins.

Neuroprotective Effects

The ability of this compound and its derivatives to chelate metal ions is also central to their neuroprotective effects. By binding to transition metals, they can prevent their participation in oxidative stress pathways, a major contributor to neuronal damage in neurodegenerative disorders. cespu.pt This metal chelation capability, combined with their antioxidant properties, allows these compounds to mitigate neurotoxicity. google.com

Several 8-hydroxyquinoline derivatives have shown potent antineurodegenerative effects. nih.gov For example, the derivative 5b has demonstrated excellent protective effects against the oxidative toxin H2O2 in PC12 cells, a cell line commonly used in neurological research. nih.gov Furthermore, some derivatives have been shown to protect neuronal cells from the toxic effects of high glucose levels, suggesting a potential role in mitigating diabetic neuropathy. peerj.com The neuroprotective effects of these compounds are also attributed to their ability to reduce the formation of reactive oxygen species (ROS) and subsequent oxidative damage in the brain. dovepress.com

Research has also explored the potential of these compounds to counteract the effects of neurotoxins. For instance, certain 8-hydroxyquinoline derivatives have shown a remarkable ability to reduce the cytotoxic effects induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is often used to model Parkinson's disease in vitro. cespu.pt This underscores the broad neuroprotective potential of this class of compounds.

Anticancer and Cytotoxic Properties

Inhibition of Cancer Cell Proliferation

Derivatives of 8-hydroxyquinoline have emerged as promising candidates in anticancer research, with the ability to inhibit the proliferation of various cancer cells. nih.gov Their anticancer activity is often linked to their ability to chelate metal ions that are essential for cancer cell growth and to induce apoptosis, or programmed cell death. nih.govnih.gov

For example, 2-(styryl)quinolin-8-ol derivatives have demonstrated cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells through the chelation of zinc and magnesium ions and the induction of apoptosis. Metal complexes of this compound, such as those with copper and nickel, have also shown moderate antitumor activity. The anticancer effects of some 8HQ derivatives are enhanced by the presence of copper ions. nih.gov

Furthermore, novel amino-quinoline-5,8-dione derivatives have been synthesized and have shown potent antiproliferative activities against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov Some of these compounds exhibited significant antiproliferative effects, with IC50 values in the low micromolar range. nih.gov Notably, certain derivatives were found to selectively inhibit the proliferation of cancer cells over non-tumor cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-(Styryl)quinolin-8-ol Derivatives (STQ-Cl, STQ-NO₂) | Prostate (PC-3), Breast (MCF-7) | Cytotoxic (IC₅₀: 10–25 μM) | |

| This compound Metal Complexes (Cu²⁺, Ni²⁺) | - | Moderate antitumor activity | |

| Amino-quinoline-5,8-dione derivative 6d | HeLaS3 | IC₅₀ 0.80 µM | nih.gov |

| Amino-quinoline-5,8-dione derivative 7d | HeLaS3 | IC₅₀ 0.59 µM | nih.gov |

| Amino-quinoline-5,8-dione derivative 6h | KB-vin (multidrug-resistant) | IC₅₀ 0.91 µM | nih.gov |

| Amino-quinoline-5,8-dione derivative 7d | KB-vin (multidrug-resistant) | IC₅₀ 0.97 µM | nih.gov |

Selective Antiangiogenesis Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov Several 8-hydroxyquinoline derivatives have demonstrated selective antiangiogenic activity. nih.govdovepress.com

Clioquinol (B1669181), a well-known 8HQ derivative, exerts selective antiangiogenesis activity towards breast cancer, prostate cancer, leukemia, and myeloma, with less effect on normal cells. nih.govtandfonline.com This activity is related to its role as a copper chelator. nih.govtandfonline.com Nitroxoline, another 8HQ derivative, also acts as an antiangiogenic agent both in vitro and in vivo, with its effects being enhanced by copper ions. nih.govtandfonline.com The proposed mechanism for nitroxoline's antiangiogenic and tumor cell growth inhibitory effects involves the generation of reactive oxygen species. tandfonline.com

A synthetic derivative, 2-Formyl-8-hydroxy-quinolinium chloride, has also been shown to possess strong antiangiogenic activity. nih.gov This compound was found to inhibit the growth of human umbilical vein endothelial cells in vitro and demonstrated antiangiogenic effects in a rat model of liver cancer. nih.gov

Other Therapeutic Applications

Antioxidant Activity (e.g., DPPH Radical Scavenging)

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjocpr.comjmaterenvironsci.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, which is indicative of its antioxidant activity. jocpr.comnih.gov Several 8-hydroxyquinoline derivatives have shown significant DPPH radical scavenging activity. jocpr.comjocpr.com For instance, a study on a series of 8-hydroxyquinoline derivatives found that all the tested compounds exhibited DPPH radical scavenging activity, with one compound in particular showing excellent radical scavenging comparable to the standard antioxidant, ascorbic acid. jocpr.com

The antioxidant activity of these derivatives is not limited to DPPH radical scavenging. Some have also shown the ability to scavenge other free radicals and inhibit lipid peroxidation. nih.gov The introduction of different substituent groups on the 8-hydroxyquinoline core can influence the antioxidant activity, with some modifications leading to superior free radical scavenging capabilities. nih.gov

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | IC₅₀: 25 µM | |

| This compound | ABTS Radical Scavenging | IC₅₀: 30 µM | |

| 8-hydroxyquinoline derivative 3b | DPPH Radical Scavenging | Excellent activity, comparable to ascorbic acid | jocpr.com |

| 8-hydroxyquinoline derivative 4 | DPPH free radical scavenging, O₂ free radical scavenging, anti-LPO activities | Superior antioxidant activities | nih.gov |

Anti-inflammatory Effects

The quinoline scaffold, particularly the 8-hydroxyquinoline moiety, is a recognized structural motif in compounds exhibiting a range of pharmacological activities, including anti-inflammatory effects. tandfonline.comresearchgate.net Derivatives of this core structure have been investigated for their ability to modulate inflammatory pathways. Research has shown that these compounds can interfere with key mediators of the inflammatory response. nih.gov

One area of investigation involves the inhibition of pro-inflammatory molecules. For instance, the quinoline derivative cryptolepine (B1217406) has been demonstrated to reduce the production of nitric oxide (NO) and to inhibit the DNA binding of nuclear factor-kappa B (NF-ĸB) following inflammatory stimulation. nih.gov NF-ĸB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation.

A study investigating the anti-inflammatory properties of N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, a complex quinoline derivative, found it to have significant effects in a model of methotrexate-induced inflammation. nih.gov Treatment with nanoparticles loaded with this compound resulted in a notable reduction in inflammatory markers. Histopathological examination of lung tissue revealed minimal inflammatory infiltration and congestion. nih.gov In liver tissue, observations included a mildly congested central vein and only mild activation of Kupffer cells, which are resident macrophages involved in liver inflammation. nih.gov

Table 1: Observed Anti-inflammatory Effects of a Quinoline Derivative

| Tissue | Observation after Treatment | Reference |

|---|---|---|

| Lung | Minimal inflammatory infiltration and congestion | nih.gov |

| Liver | Mildly congested central vein, mild activation of Kupffer cells | nih.gov |

These findings underscore the potential of the quinoline framework as a basis for the development of novel anti-inflammatory agents. researchgate.net

Enzyme and Receptor Modulation (e.g., Casein Kinase 1 Inhibition)

Derivatives of quinoline are known to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. This interaction is a key mechanism behind their diverse pharmacological effects. researchgate.net The inhibition of specific protein kinases is a particularly prominent area of research for these compounds. researchgate.netnih.gov

Casein Kinase 1 (CK1) Inhibition

Casein kinase 1 (CK1) is a family of serine/threonine kinases that play a critical role in numerous cellular processes. muni.cznih.gov The modulation of CK1 activity is a therapeutic strategy for various diseases. frontiersin.org While many inhibitors target the highly conserved ATP-binding site, leading to challenges in achieving isoform specificity, various heterocyclic scaffolds have been explored to identify potent and selective inhibitors. frontiersin.org Although not exclusively quinoline-based, research into related heterocyclic structures highlights the potential for these scaffolds to inhibit CK1. For example, compounds based on a 1H-pyrrolo[2,3-b]pyridine-imidazole scaffold have been identified as potent and highly selective inhibitors of CK1 isoforms α, δ, and ε. muni.cznih.gov

Table 2: Examples of Investigated CK1 Inhibitors

| Compound | Target Isoform(s) | Scaffold | Reference |

|---|---|---|---|

| MU1250 | CK1δ | 1H-pyrrolo[2,3-b]pyridine-imidazole | muni.cznih.gov |

| MU1500 | CK1δ/ε | 1H-pyrrolo[2,3-b]pyridine-imidazole | muni.cznih.gov |

| MU1742 | CK1α | 1H-pyrrolo[2,3-b]pyridine-imidazole | muni.cznih.gov |

The enzyme-modulating activity of quinoline derivatives extends beyond CK1. Studies have identified derivatives that act as inhibitors of other important enzymes.

Pim-1 Kinase: Certain 2-amino-quinoline derivatives have been synthesized and evaluated as anti-proliferative agents, with their mechanism of action linked to the inhibition of Pim-1 kinase. researchgate.net Mechanistic studies revealed that the compound 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol is a potential Pim-1 kinase inhibitor. researchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is an enzyme that is upregulated in many human tumors. nih.gov Novel amino-quinoline-5,8-dione derivatives have been developed as potent NQO1 inhibitors. nih.gov The strategic placement of amino groups at the C-6 or C-7 positions of the quinoline-5,8-dione core was found to be favorable for binding to the active site of NQO1. nih.gov Compounds such as 6h , 6d , 7a , and 7d (as named in the source study) showed significant antiproliferative effects, with IC₅₀ values in the low micromolar range. nih.gov

Table 3: Examples of Enzyme Inhibition by Quinoline Derivatives

| Compound Class/Example | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol | Pim-1 kinase | Identified as a potential Pim-1 kinase inhibitor with anti-proliferative effects. | researchgate.net |

| Amino-quinoline-5,8-diones (e.g., 7d) | NQO1 | Potent inhibition of NQO1 with significant antiproliferative activity against tumor cells. | nih.gov |

This capacity for enzyme and receptor modulation highlights the versatility of the quinoline scaffold in medicinal chemistry for targeting specific pathways involved in disease. researchgate.netnih.gov

Mechanistic Studies and Structure Activity Relationships Sar

Molecular Interactions with Biological Targets

The biological effects of 2-(aminomethyl)quinolin-8-ol are a consequence of its interactions with various molecular components within biological systems. These interactions are dictated by the compound's unique structural features, including the quinoline (B57606) ring, the hydroxyl group at the 8-position, and the aminomethyl group at the 2-position.

Hydrogen Bonding Interactions

The presence of both a hydroxyl group and an aminomethyl group in the structure of this compound provides the capacity for significant hydrogen bonding. smolecule.com These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. smolecule.comontosight.ai The hydroxyl group at the 8-position and the aminomethyl group are key to these interactions, potentially influencing the compound's binding affinity and specificity for its biological targets. ontosight.ai The planar quinoline ring system can also participate in π-π stacking interactions, further stabilizing its binding to target molecules. ontosight.aiontosight.ai

Coordination Interactions with Biological Metal Ions

A defining characteristic of 8-hydroxyquinoline (B1678124) and its derivatives, including this compound, is their potent ability to chelate metal ions. tandfonline.comnih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group create a bidentate chelation site, allowing for the formation of stable complexes with various biologically important metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). tandfonline.comresearchgate.netsphinxsai.com This metal chelation is a cornerstone of its biological activity. nih.gov For instance, the interaction with copper ions can lead to the formation of active complexes that exhibit proteasome inhibitory effects. tandfonline.com The ability to bind transition metals can also play a role in reducing the toxicity associated with metal-induced aggregation of proteins, a process implicated in neurodegenerative diseases. google.com

| Metal Ion | Interaction Type | Biological Implication |

|---|---|---|

| Copper (Cu²⁺) | Chelation | Formation of active complexes, potential proteasome inhibition. tandfonline.com |

| Zinc (Zn²⁺) | Chelation | Modulation of enzymatic activity, potential role in neuroprotection. google.com |

| Iron (Fe³⁺) | Chelation | Interference with iron-dependent processes, potential antimicrobial and anticancer effects. acs.org |

DNA Intercalation and DNA Synthesis Inhibition

Quinoline derivatives are known to interfere with DNA replication processes. One proposed mechanism is the inhibition of DNA synthesis. This can occur through the chelation of metal ions that are essential cofactors for enzymes involved in DNA biosynthesis, such as DNA gyrase and topoisomerase IV. acs.org By sequestering these metal ions, this compound can disrupt the normal function of these enzymes, leading to an arrest of DNA replication and ultimately, cell death. Some studies also suggest that quinoline derivatives can interact with DNA through intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. acs.orgresearchgate.net This interaction can cause structural distortions in the DNA, interfering with transcription and replication.

Proteasome Inhibitory Activity

The proteasome is a critical cellular machine responsible for the degradation of unwanted or misfolded proteins. Inhibition of the proteasome is a validated strategy in cancer therapy. nih.gov Derivatives of 8-hydroxyquinoline have been shown to exhibit proteasome inhibitory activity, often in a copper-dependent manner. tandfonline.comdovepress.com The complex formed between the quinoline derivative and copper can directly inhibit the chymotrypsin-like activity of the 20S proteasome. nih.gov This inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptotic cell death in cancer cells. tandfonline.comnih.gov 5-aminomethyl-8-hydroxyquinoline (AMHQ), a related compound, has been specifically noted for its proteasome inhibitory effects. nih.gov

| Compound | Mechanism | Effect |

|---|---|---|

| 8-Hydroxyquinoline-Copper Complex | Inhibition of 20S proteasome chymotrypsin-like activity. nih.gov | Accumulation of ubiquitinated proteins, apoptosis. tandfonline.com |

| 5-aminomethyl-8-hydroxyquinoline (AMHQ) | Proteasome inhibition. nih.gov | Inhibition of cell proliferation and induction of apoptosis. nih.gov |

Reactive Oxygen Species (ROS) Generation

The interaction of 8-hydroxyquinoline derivatives with metal ions, particularly redox-active metals like copper and iron, can lead to the generation of reactive oxygen species (ROS). tandfonline.comnih.gov This occurs through Fenton-like reactions where the metal complexes catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide. nih.gov The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. tandfonline.comacs.org This ROS-mediated cytotoxicity is considered a significant contributor to the anticancer and antimicrobial properties of these compounds. semanticscholar.org

Tubulin Polymerization and Tyrosine Kinase Inhibition

Emerging research suggests that quinoline derivatives may also exert their biological effects by targeting other key cellular components. Some quinoline-based compounds have been identified as inhibitors of tubulin polymerization, a process essential for cell division. ekb.egfrontiersin.org By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. frontiersin.org Furthermore, quinoline scaffolds are present in some known tyrosine kinase inhibitors. researchgate.netchemrevlett.com Tyrosine kinases are a large family of enzymes that play crucial roles in cell signaling pathways regulating cell growth, proliferation, and differentiation. nih.govebi.ac.uk Inhibition of specific tyrosine kinases that are overactive in certain cancers is a major focus of modern cancer therapy. chemrevlett.comacs.org The potential for this compound and its derivatives to inhibit these enzymes represents an active area of investigation. researchgate.net

Pharmacophore Identification and Lead Optimization

The development of potent and selective drugs based on the this compound scaffold relies on identifying the key structural features essential for biological activity (the pharmacophore) and systematically modifying the molecule to enhance its therapeutic properties (lead optimization).

Pharmacophore identification for quinolin-8-ol derivatives has been pursued to understand the crucial molecular interactions required for their antimicrobial effects. For a series of 7-substituted quinolin-8-ol derivatives, Petra/Osiris/Molinspiration (POM) analyses were used to identify a potential antibacterial pharmacophore. researchgate.net This type of analysis helps to delineate the essential steric and electronic features, such as hydrogen bond donors/acceptors and hydrophobic regions, that are required for binding to the biological target. researchgate.net Such models serve as a guide for designing new analogs with improved activity.

Lead optimization is a critical process in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a hit compound while minimizing toxicity. chemrxiv.org For quinoline-based compounds, this often involves a multi-objective approach. acs.org For example, in the development of anti-Chagas agents, novel 2-alkylaminomethylquinoline derivatives were rationally designed and synthesized. researchgate.net This process involves making systematic structural modifications and evaluating their impact on efficacy and safety profiles.

Key strategies for the lead optimization of 8-hydroxyquinoline derivatives include:

Modification of the aminomethyl side chain: Altering the amine component (e.g., using different cyclic or acyclic amines) can significantly affect lipophilicity and target engagement. acs.orgrsc.org

Substitution on the quinoline ring: As detailed in SAR analyses, adding substituents at positions like R5 can modulate electronic properties and enhance potency. For instance, introducing a chlorine atom at the R5 position was found to increase both toxicity and selectivity against MDR cancer cells. acs.org

Scaffold hopping: In some cases, replacing the quinoline core with a different heterocyclic system while retaining the key pharmacophoric elements can lead to novel compounds with improved properties. acs.org

Through these iterative cycles of design, synthesis, and testing, lead compounds like this compound can be optimized into clinical candidates with enhanced therapeutic profiles for various diseases. acs.orgresearchgate.net

Advanced Research Applications and Methodologies

Analytical Chemistry Applications

The chelating nature of 2-(Aminomethyl)quinolin-8-ol makes it a valuable tool in analytical chemistry. smolecule.com The presence of nitrogen and oxygen atoms in its structure allows it to form stable complexes with various metal ions, a property that is fundamental to its application in this field. nih.gov

Reagents for Metal Ion Detection

This compound is utilized as a reagent for detecting metal ions. smolecule.com Its ability to form complexes with metal ions is a key feature of its functionality. nih.gov The aminomethyl group, in conjunction with the hydroxyl group, enhances its capacity for hydrogen bonding and metal chelation, distinguishing it from simpler 8-hydroxyquinoline (B1678124) derivatives. This chelating property is the basis for its use in identifying the presence of specific metal ions in a solution. While detailed studies on its specific selectivity are part of ongoing research, 8-hydroxyquinoline derivatives are well-known for their interactions with a variety of divalent metal ions. nih.gov The formation of these metal complexes often results in a detectable change, such as a shift in the UV-visible absorption spectrum, which can be used for quantitative or qualitative analysis. researchgate.net

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals, particularly steel in acidic environments, is a significant area of industrial and academic research. najah.edu Quinoline (B57606) derivatives, including this compound, are recognized as effective corrosion inhibitors due to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces. najah.eduijcsi.pro

Assessment of Anti-corrosion Performance on Metal Surfaces